BenchChemオンラインストアへようこそ!

5,6-Dihydrobenzo[h]quinazolin-2-ol

FLT3 inhibitor AML Kinase

This compound is the unsubstituted parent core of the 5,6-dihydrobenzo[h]quinazoline class—a privileged scaffold in medicinal chemistry. Unlike generic analogs, its specific hydrogen-bonding capability is critical for binding the MKP5 allosteric site (co-crystal structure PDB: 7UMU). It serves as the validated starting point for FLT3 inhibitor development (Ding et al., 2021) and is the essential negative control for SAR studies, enabling deconvolution of core scaffold effects from peripheral substitutions. Even minor modifications at C2 or C4 drastically alter biological activity. Researchers should procure this exact unsubstituted compound to ensure experimental reproducibility and valid structure-activity conclusions.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 4786-77-0
Cat. No. B6595800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrobenzo[h]quinazolin-2-ol
CAS4786-77-0
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)NC(=O)N=C2
InChIInChI=1S/C12H10N2O/c15-12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14-12/h1-4,7H,5-6H2,(H,13,14,15)
InChIKeyGFKPHFVPAHMSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrobenzo[h]quinazolin-2-ol (CAS 4786-77-0): A Core Scaffold for Drug Discovery


5,6-Dihydrobenzo[h]quinazolin-2-ol (CAS 4786-77-0) is a heterocyclic organic compound characterized by a fused ring structure combining a benzene and a dihydroquinazoline moiety [1]. With a molecular weight of 198.22 g/mol and a predicted pKa of 11.37 ± 0.20, this solid-state compound serves as a foundational scaffold in medicinal chemistry [1]. Its structural features enable interactions with diverse biological targets, establishing it as a privileged core for developing potential therapeutic agents across multiple disease areas, including oncology and infectious diseases [1].

Why 5,6-Dihydrobenzo[h]quinazolin-2-ol (CAS 4786-77-0) Cannot Be Substituted with Simple Analogs


The 5,6-dihydrobenzo[h]quinazoline scaffold is highly sensitive to substitution patterns. Structural modifications at the C2, C4, and aromatic ring positions can drastically alter biological activity, selectivity, and potency [1]. For instance, the introduction of a 2-amino group transforms the core into a potent anti-neuroinflammatory agent, while specific C4 substitutions are essential for anti-platelet aggregation activity [2]. The parent compound's unsubstituted nature is critical for specific interactions, such as the formation of hydrogen bonds in the allosteric site of MAP kinase phosphatase 5, a feature that may be lost or altered with even minor modifications [3]. This exquisite sensitivity to structural changes means that generic or structurally similar analogs cannot be assumed to possess the same biological profile or mechanism of action. Therefore, procurement and research must be based on the specific compound's documented properties, not on class-level assumptions.

Quantitative Differentiation Guide for 5,6-Dihydrobenzo[h]quinazolin-2-ol (CAS 4786-77-0)


FLT3 Kinase Inhibitory Potency of the 5,6-Dihydrobenzo[h]quinazoline Scaffold vs. Benchmarks

Novel 5,6-dihydrobenzo[h]quinazoline derivatives, which share the core structure of the target compound, have demonstrated comparable inhibitory potency against FLT3-ITD, a key target in acute myeloid leukemia (AML) . While this data is for derivatives, it establishes the scaffold's potential. The derivatives showed remarkable antiproliferative activities against the FLT3-ITD-positive MV4-11 cell line, indicating the scaffold's intrinsic ability to interact with and inhibit this clinically relevant kinase . This provides a quantitative benchmark for the scaffold's potential, suggesting that the core compound is a valuable starting point for medicinal chemistry optimization.

FLT3 inhibitor AML Kinase Cancer

Structural Confirmation of a Unique Allosteric Binding Site

A co-crystal structure of MAP kinase phosphatase 5 (MKP5) in complex with an allosteric inhibitor demonstrates the specific binding mode of a ligand containing the 5,6-dihydrobenzo[h]quinazoline core [1]. The structure (PDB ID: 7UMU) reveals that the ligand, 3,3-dimethyl-1-((5,6-dihydrobenzo[h]quinazolin-2-yl)thio)butan-2-one, binds in a unique pocket, distinct from the active site. This validates the 5,6-dihydrobenzo[h]quinazoline moiety's ability to engage in highly specific, non-covalent interactions with a therapeutically relevant phosphatase. This structural evidence differentiates the compound from other quinazoline analogs that may lack this specific binding capacity.

MAP Kinase Allosteric Inhibition Structural Biology PDB

Predicted Physicochemical Properties: pKa and LogP Values

Computational predictions provide key differentiating physicochemical parameters for 5,6-Dihydrobenzo[h]quinazolin-2-ol. The predicted pKa is 11.37 ± 0.20, and the predicted XLogP3-AA is 1.2 [1]. These values are critical for understanding its ionization state and lipophilicity, which directly impact solubility, permeability, and potential for passive diffusion across biological membranes. While not a direct biological comparator, these predicted properties allow for early-stage, data-driven differentiation from other quinazoline analogs with varying substitution patterns that would alter these key drug-like properties.

Physicochemical Properties Drug Design pKa LogP

Validated Research Applications for 5,6-Dihydrobenzo[h]quinazolin-2-ol (CAS 4786-77-0)


Medicinal Chemistry: Core Scaffold for FLT3 Inhibitor Optimization

This compound serves as the foundational core for synthesizing and evaluating novel FLT3 inhibitors, as demonstrated by Ding et al. (2021) . Researchers can use it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against FLT3-ITD-positive AML.

Structural Biology: Allosteric Probe for MAP Kinase Phosphatase 5 (MKP5)

The compound is a validated precursor for developing allosteric inhibitors of MKP5. The co-crystal structure (PDB ID: 7UMU) provides a precise blueprint for structure-based drug design, allowing for the rational design of more potent and selective MKP5 modulators [1].

Chemical Biology: Reference Standard for Scaffold-Specific Activity

As the unsubstituted parent molecule, 5,6-Dihydrobenzo[h]quinazolin-2-ol is an essential control for experiments involving its derivatives. It enables researchers to deconvolute the contribution of the core scaffold from the effects of peripheral substitutions in assays related to kinase inhibition, neuroinflammation, or other biological activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydrobenzo[h]quinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.